molecular formula C21H22N4O3S3 B2483917 4-(tert-butyl)-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide CAS No. 501111-64-4

4-(tert-butyl)-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide

Cat. No. B2483917
CAS RN: 501111-64-4
M. Wt: 474.61
InChI Key: OATOTYWFOBOPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(tert-butyl)-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide often involves intricate steps that can include nucleophilic substitution reactions and the use of specific catalysts or conditions to achieve the desired molecular architecture. For example, compounds with similar structures have been synthesized through reactions involving aromatic nucleophilic substitution or the reduction of intermediates in the presence of sodium borohydride (Hsiao et al., 2000), (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction, revealing detailed insights into their crystallography, bond lengths, angles, and overall conformation. This structural data is crucial for understanding the physical and chemical behavior of the molecule (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds can vary widely depending on their specific structural features. They may participate in diverse chemical reactions, serving as precursors or intermediates in the synthesis of materials with potential applications in various fields. For example, benzamide derivatives with thiourea-substituted benzenesulfonamides have been synthesized as carbonic anhydrase inhibitors, indicating a method to explore the biological activity of related compounds (Tuğrak et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and melting points, are essential for understanding how these compounds can be manipulated and used in practical applications. The inherent viscosities, solubility in polar solvents, and thermal stability data provide insights into their potential utility in material science and engineering (Hsiao et al., 2000).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity patterns, including the types of reactions the compounds can undergo and their behavior in the presence of various reagents. This can include their ability to form complexes, their reactivity towards nucleophilic and electrophilic agents, and their stability under different conditions. For instance, the synthesis and characterization of metal complexes of similar compounds reveal their potential for forming stable complexes with various metals, which could be leveraged in catalysis, material science, or medicinal chemistry (Binzet et al., 2009).

Scientific Research Applications

Carbonic Anhydrase Inhibitors

  • Compounds structurally similar to "4-(tert-butyl)-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide" have been synthesized and studied as potential carbonic anhydrase inhibitors, which are relevant in treating conditions like glaucoma. For example, compounds 1c and 2f, with sulfanilamide and sulfamerazine moieties, respectively, showed promising inhibitory effects against human carbonic anhydrase II, a target protein in glaucoma treatment (Tuğrak et al., 2020).

Anticancer Activity

  • Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a related compound, revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives were found to be more effective than the reference drug etoposide (Ravinaik et al., 2021).

Synthesis and Crystal Structure

  • A study focused on the synthesis and crystal structure analysis of a similar compound, which showed good antitumor activity against the Hela cell line. This research contributes to understanding the structural aspects of these compounds in relation to their biological activity (叶姣 et al., 2015).

Antimicrobial Activity

  • Novel hybrids of sulfonamide carbamates and acyl-thiourea derivatives were synthesized, showing significant antimicrobial activities. This highlights the potential of these compounds in addressing bacterial infections (Hussein, 2018).

Synthesis and Properties of Related Compounds

  • Various research studies have focused on the synthesis and properties of compounds similar to "4-(tert-butyl)-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide." These studies contribute to understanding the chemical characteristics and potential applications of these compounds in different scientific fields, such as materials science and chemistry (Hsiao et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S3/c1-21(2,3)15-6-4-14(5-7-15)18(26)24-19(29)23-16-8-10-17(11-9-16)31(27,28)25-20-22-12-13-30-20/h4-13H,1-3H3,(H,22,25)(H2,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATOTYWFOBOPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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